Caledonixanthone F
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H18O7 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
5,10-dihydroxy-2-(2-hydroxypropan-2-yl)-4-methoxy-1,2-dihydrofuro[2,3-c]xanthen-6-one |
InChI |
InChI=1S/C19H18O7/c1-19(2,23)11-7-9-16-12(14(22)18(24-3)17(9)25-11)13(21)8-5-4-6-10(20)15(8)26-16/h4-6,11,20,22-23H,7H2,1-3H3 |
InChI Key |
XQCTVPJMQLAEDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC2=C3C(=C(C(=C2O1)OC)O)C(=O)C4=C(O3)C(=CC=C4)O)O |
Synonyms |
caledonixanthone F |
Origin of Product |
United States |
Isolation and Purification Methodologies of Caledonixanthone F
Plant Material Acquisition and Preparation
The foundation of isolating any phytochemical is the proper collection and preparation of the source material.
The primary source for Caledonixanthone F is the stem bark of the Calophyllum caledonicum tree, known locally in New Caledonia as "Tamanou de Montagne". acs.orgendemia.nc The plant material used for the isolation was specifically collected from the "Rivière Bleue" forest in New Caledonia. acs.org To ensure botanical accuracy and for future reference, a herbarium specimen from this collection has been cataloged and deposited at the Laboratoire des Plantes Médicinales, CNRS, in Nouméa, New Caledonia, under the reference number LIT 0315. thieme-connect.comacs.org
Following collection, the stem bark undergoes essential pre-processing to prepare it for extraction. The collected bark is first air-dried. This step is crucial for reducing the moisture content, which prevents microbial degradation and prepares the material for effective grinding. The dried bark is then powdered. thieme-connect.com This process significantly increases the surface area of the plant material, thereby enhancing the efficiency of the subsequent solvent extraction. thieme-connect.comacs.org A total of 1.8 kg of the powdered stem bark was used for the extraction process. thieme-connect.com
Extraction Techniques for Xanthones
Extraction is a critical step designed to separate the desired chemical constituents from the solid plant matrix.
A successive extraction method using a Soxhlet apparatus was employed to systematically fractionate the compounds within the powdered bark based on their polarity. thieme-connect.com This classical technique involves the continuous percolation of a solvent through the plant material, ensuring a thorough extraction. The powdered bark was sequentially extracted over a 72-hour period with a series of solvents of increasing polarity: hexane (B92381), dichloromethane (B109758), ethyl acetate (B1210297), and finally methanol (B129727). thieme-connect.com
The use of multiple solvents in a sequential manner is an optimized strategy to separate constituents into broad polarity classes. The initial extraction with hexane isolates non-polar compounds. Subsequent extractions with dichloromethane, ethyl acetate, and methanol isolate compounds of increasing polarity. After each solvent extraction, the resulting solution was concentrated under reduced pressure to yield a crude extract. thieme-connect.com this compound was ultimately isolated from the ethyl acetate-soluble extract. thieme-connect.com
Table 1: Yields of Crude Extracts from Calophyllum caledonicum Stem Bark
| Solvent | Weight of Extract (g) | Yield (%) |
| Hexane | 131.0 | 7.3 |
| Dichloromethane | 29.7 | 1.65 |
| Ethyl Acetate | 23.4 | 1.3 |
| Methanol | 447.0 | 24.8 |
This table summarizes the results of the successive Soxhlet extraction of 1.8 kg of powdered stem bark, as reported in the literature. thieme-connect.com
Chromatographic Separation Strategies
Following extraction, the crude ethyl acetate extract, which contained a mixture of compounds including this compound, was subjected to a series of chromatographic separations to achieve purification. thieme-connect.com
The purification process began by subjecting the ethyl acetate-soluble extract to column chromatography over silica (B1680970) gel. thieme-connect.com A portion of this extract was further fractionated, leading to a 105 mg mixture from combined fractions 31–35. This specific mixture was then re-chromatographed over a smaller 5 g silica gel column. The elution was performed using a solvent gradient, starting with a mixture of 60% dichloromethane and 40% ethyl acetate and progressing to 30% dichloromethane and 70% ethyl acetate. This detailed chromatographic step successfully yielded 5 mg of pure this compound, which represented a 0.02% yield from the specific fraction being purified. thieme-connect.com The structure of the isolated this compound was confirmed through comprehensive spectroscopic analysis, including 1D and 2D NMR and high-resolution mass spectrometry (HRMS). nih.govthieme-connect.com
Table 2: Chromatographic Purification of this compound
| Chromatographic Step | Stationary Phase | Eluent System | Result |
| Initial Column Chromatography | Silica Gel | Gradient elution (details not specified in the source for this specific compound) | Fractions containing a mixture of xanthones |
| Second Column Chromatography | Silica Gel (5 g) | Gradient: 60% CH₂Cl₂/40% EtOAc to 30% CH₂Cl₂/70% EtOAc | Isolation of this compound (5 mg) |
This table outlines the final chromatographic steps that led to the isolation of this compound from the ethyl acetate extract fractions. thieme-connect.com
Column Chromatography (e.g., Silica Gel, Sephadex LH-20)
Column chromatography is a fundamental and widely used technique for the initial fractionation of crude plant extracts. researchgate.netunram.ac.id This method operates on the principle of differential adsorption, where components of a mixture are separated as they move through a column packed with a solid stationary phase, carried by a liquid mobile phase. researchgate.net The separation is based on the varying affinities of the compounds for the stationary phase; less polar compounds typically elute faster, while more polar compounds are retained longer. scribd.com
In the specific context of isolating xanthones from Calophyllum species, silica gel is a commonly employed stationary phase. manasalifesciences.comwikipedia.org Research on Calophyllum caledonicum indicates that crude extracts are often subjected to silica gel column chromatography to yield several fractions. manasalifesciences.comwikipedia.org These fractions are then analyzed, for instance by thin-layer chromatography, to identify those containing the desired xanthones. For the isolation of this compound, an ethyl acetate-soluble extract from the stem bark was chemically investigated, a process that relies heavily on such chromatographic fractionation. manasalifesciences.com
In addition to silica gel, Sephadex LH-20 is another stationary phase used in the purification of polyphenolic compounds like xanthones. It separates compounds based on a combination of molecular size exclusion and partition chromatography, and is particularly effective for separating compounds with similar polarities using alcoholic eluents like methanol. tandfonline.com
Table 1: Typical Parameters for Column Chromatography in Xanthone (B1684191) Isolation
| Parameter | Description | Example from Calophyllum Research |
|---|---|---|
| Stationary Phase | The solid adsorbent material packed in the column. | Silica gel (100-200 or 200-300 mesh), Sephadex LH-20. manasalifesciences.comwikipedia.orgtandfonline.com |
| Mobile Phase | A solvent or a mixture of solvents that flows through the column. | Gradient systems such as Petroleum Ether-Ethyl Acetate or Dichloromethane-Methanol are common. wikipedia.orgtandfonline.com |
| Elution Mode | The method of passing the mobile phase through the column. | Often starts with a non-polar solvent, with polarity gradually increased (gradient elution) to release compounds with increasing polarity. tandfonline.com |
| Detection | Method used to monitor the fractions as they elute. | Fractions are collected and monitored by Thin-Layer Chromatography (TLC), often visualized under UV light (254 nm and 366 nm). manasalifesciences.comwikipedia.org |
Preparative Thin-Layer Chromatography (TLC)
Preparative Thin-Layer Chromatography (TLC) is a purification technique that scales up the principles of analytical TLC to isolate larger quantities of a substance. ajchem-a.com It utilizes a glass or plastic plate coated with a thicker layer of adsorbent (stationary phase), typically silica gel. thermofisher.com The mixture to be separated is applied as a continuous band near the bottom of the plate, which is then placed in a sealed chamber containing a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it separates the components of the band at different rates, resulting in distinct horizontal bands of purified compounds. nih.gov
In the isolation of this compound, preparative TLC on precoated silica gel plates was a documented purification step. manasalifesciences.com This technique is particularly useful for purifying fractions obtained from column chromatography that may still contain closely related impurities with very similar retention factors (Rf). ajchem-a.com After development, the bands corresponding to the target compound are visualized (often under UV light), the adsorbent is scraped from the plate, and the pure compound is extracted from the adsorbent using a suitable solvent. ajchem-a.com
High-Performance Liquid Chromatography (HPLC) for Isolation and Purification
High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique that uses high pressure to force a solvent through a column containing a stationary phase of very fine particles, leading to high-resolution separations. frontiersin.org For the final purification of natural products like this compound, preparative or semi-preparative HPLC is often the method of choice, as it can separate complex mixtures with high efficiency and yield compounds of very high purity. nih.govnih.gov
While the initial report on this compound does not specify the use of HPLC, its application is standard practice in the phytochemical investigation of Calophyllum species for the isolation of pure xanthones and other derivatives. tandfonline.comox.ac.uk Reversed-phase (RP-HPLC) is the most common mode, where the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. frontiersin.orgox.ac.uk In this mode, more polar compounds elute first. By using a gradient elution, where the proportion of the organic solvent is gradually increased, compounds with a wide range of polarities can be effectively separated. technosaurus.co.jp
Table 2: Representative Conditions for Preparative/Semi-preparative HPLC in Calophyllum Research
| Parameter | Description | Example from Calophyllum Research |
|---|---|---|
| System | The type of HPLC setup used. | Preparative or Semi-preparative HPLC systems. tandfonline.comox.ac.uk |
| Column | The heart of the HPLC system containing the stationary phase. | Reversed-phase C18 columns are frequently used. tandfonline.comox.ac.uk |
| Mobile Phase | The high-purity solvent system pumped through the column. | Gradient systems of Water (H₂O) and Methanol (MeOH) or Water and Acetonitrile (MeCN), often with a modifier like formic acid. tandfonline.comox.ac.uk |
| Flow Rate | The speed at which the mobile phase is pumped. | Typically ranges from 3.0 to 20 mL/min depending on the column dimension. tandfonline.comox.ac.uk |
| Detection | The method used to detect compounds as they elute. | Photodiode Array (PDA) or UV detector set at specific wavelengths (e.g., 254, 280, 320 nm). ox.ac.uk |
Advanced Purification Techniques for this compound Enrichment
Beyond the conventional methods, several advanced techniques can be employed to enhance the efficiency, speed, and scale of purification for xanthones.
Flash Chromatography
Flash chromatography is an evolution of traditional column chromatography that uses moderate pressure (e.g., from compressed air or nitrogen) to accelerate the flow of the mobile phase through the column. manasalifesciences.com This significantly reduces the elution time compared to gravity-fed columns. By using finer silica gel particles (e.g., 40-60 µm), high resolution can be maintained despite the increased speed. manasalifesciences.com This technique is widely used for the rapid purification of natural products, including xanthones, and serves as an efficient intermediate purification step. manasalifesciences.com
High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography (HSCCC), also known as Centrifugal Partition Chromatography (CPC), is a sophisticated form of liquid-liquid partition chromatography that operates without a solid stationary support. wikipedia.orgnih.gov This eliminates irreversible adsorption and sample denaturation, leading to high recovery rates. The "stationary" phase is a liquid held in place by a strong centrifugal field within the instrument, while the liquid mobile phase is pumped through it. nih.gov Separation occurs based on the differential partitioning of solutes between the two immiscible liquid phases. wikipedia.org
HSCCC is exceptionally well-suited for separating components from complex crude extracts and for resolving isomers. It has been successfully applied for the one-step separation and purification of multiple xanthones from various plant sources with high purity. researchgate.netnih.gov The selection of a suitable biphasic solvent system is critical to achieving a successful separation. nih.gov This advanced technique is a powerful tool for the efficient enrichment and large-scale preparation of bioactive xanthones. researchgate.net
Structural Elucidation and Spectroscopic Characterization of Caledonixanthone F
Foundations of Xanthone (B1684191) Structure Determination
The structural determination of xanthones, a class of organic compounds to which Caledonixanthone F belongs, relies on a synergistic application of various spectroscopic methods. nih.gov Ultraviolet (UV) and Infrared (IR) spectroscopy provide initial clues about the basic chemical scaffold and functional groups present. thieme-connect.com However, the definitive and detailed architecture is primarily unveiled through the powerful combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govthieme-connect.com These techniques, particularly in their high-resolution and multi-dimensional formats, allow for the precise mapping of carbon and hydrogen atoms and their connectivity, ultimately leading to the complete structural elucidation of complex molecules like this compound. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments were instrumental in piecing together its molecular puzzle. nih.govthieme-connect.com
One-Dimensional NMR (1D-NMR): ¹H NMR and ¹³C NMR
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
The ¹H-NMR spectrum of this compound revealed the presence of specific proton signals. thieme-connect.com Key observations included signals for two methyl groups appearing as singlets at δH 1.28 and 1.34 ppm. An oxygenated methine proton was identified as a triplet at δH 4.80 ppm with a coupling constant of J = 9.0 Hz. Additionally, two methylene (B1212753) protons were observed as a doublet at δH 3.39 ppm, also with a coupling constant of J = 9.0 Hz. thieme-connect.com
The ¹³C-NMR spectrum provided a count of the unique carbon atoms and information about their chemical nature (e.g., methyl, methylene, methine, quaternary). The complete assignment of the ¹H and ¹³C resonances for this compound is detailed in the table below. thieme-connect.com
| Position | δC (ppm) | δH (ppm), J (Hz) |
|---|---|---|
| 1 | 161.7 | - |
| 2 | 97.5 | 6.23, s |
| 3 | 165.2 | - |
| 4 | 156.9 | - |
| 4a | 108.6 | - |
| 5 | 143.7 | - |
| 6 | 137.9 | 7.59, d, 8.5 |
| 7 | 126.7 | 7.61, t, 8.5 |
| 8 | 117.4 | 7.29, d, 8.5 |
| 8a | 155.6 | - |
| 9 | 181.9 | - |
| 9a | 103.8 | - |
| 1-OH | - | 13.43, s |
| 2' | 88.1 | 4.80, t, 9.0 |
| 3' | 34.1 | 3.39, d, 9.0 |
| 4' | 71.1 | - |
| 5' | 25.4 | 1.28, s |
| 6' | 26.9 | 1.34, s |
Two-Dimensional NMR (2D-NMR): COSY, HMQC, HMBC, NOESY Experiments
To establish the connectivity between atoms, a suite of 2D-NMR experiments was employed. thieme-connect.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, DQF-COSY (Double Quantum Filtered COSY) was utilized to map these ¹H-¹H correlations, helping to piece together fragments of the molecule. thieme-connect.com
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It was essential in assigning the carbon signal for each protonated carbon in this compound. thieme-connect.com
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between ¹H and ¹³C atoms, typically over two to three bonds. thieme-connect.comhuji.ac.il This was crucial for connecting the molecular fragments established by COSY and for placing non-protonated carbons and substituents onto the xanthone scaffold. thieme-connect.com The examination of HMBC data was fundamental in characterizing the 2-(1-hydroxy-1-methylethyl)dihydrofuran substituent at the 3,4-position of the xanthone core. thieme-connect.com
NOESY (Nuclear Overhauser Effect Spectroscopy): While not explicitly detailed for this compound in the provided context, NOESY is a valuable 2D-NMR experiment that identifies protons that are close in space, regardless of their bonding. columbia.edu This information is critical for determining the stereochemistry and three-dimensional conformation of a molecule.
| Proton (δH) | Correlated Carbons (δC) |
|---|---|
| H-2 (6.23) | C-1, C-3, C-4, C-9a |
| H-6 (7.59) | C-5, C-7, C-8, C-8a |
| H-7 (7.61) | C-5, C-6, C-8, C-9 |
| H-8 (7.29) | C-6, C-7, C-8a, C-9 |
| H-2' (4.80) | C-3, C-4, C-3', C-4' |
| H-3' (3.39) | C-3, C-4, C-2', C-4', C-5', C-6' |
| H-5' (1.28) | C-3', C-4', C-6' |
| H-6' (1.34) | C-3', C-4', C-5' |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It provides precise information about the molecular weight and elemental composition of a compound. sigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) was employed to determine the exact molecular formula of this compound. nih.gov The high-resolution electron ionization mass spectrometry (HREIMS) analysis yielded a molecular ion [M]⁺ at an m/z (mass-to-charge ratio) of 358.1038. thieme-connect.com This experimental value was in close agreement with the calculated value of 358.1052 for the molecular formula C₁₉H₁₈O₇. thieme-connect.comthieme-connect.com This data confirmed the elemental composition of the molecule, a critical piece of information for the structural elucidation process. thieme-connect.com
Fragmentation Patterns and Structural Insights from MS
While detailed fragmentation data for this compound is not explicitly provided in the search results, mass spectrometry, particularly tandem MS (MS/MS), can provide structural insights by analyzing the fragmentation patterns of the molecular ion. nih.gov When the molecular ion is subjected to energy, it breaks apart into smaller, charged fragments. The masses of these fragments can help to confirm the presence of specific structural motifs and substituents within the molecule, corroborating the structure determined by NMR spectroscopy.
Other Spectroscopic Methods (e.g., UV, IR)
Beyond nuclear magnetic resonance (NMR) and mass spectrometry (MS), other spectroscopic techniques played a crucial role in the characterization of this compound.
The UV-Vis spectrum of this compound, recorded in methanol (B129727), displayed absorption maxima characteristic of a hydroxylated xanthone skeleton. thieme-connect.com The spectrum showed absorption bands at λmax 245, 260, 326, and 367 nm. thieme-connect.com These absorptions arise from π → π* electronic transitions within the conjugated system of the xanthone core, which acts as the chromophore. thieme-connect.comtanta.edu.eg
To further probe the substitution pattern of the hydroxyl groups, the UV-Vis spectrum was recorded with the addition of various shift reagents. thieme-connect.com For instance, the addition of sodium methoxide (B1231860) (NaOMe) causes a bathochromic (red) shift for hydroxyl groups that are not intramolecularly hydrogen-bonded, while the addition of aluminium chloride (AlCl3) chelates with hydroxyl groups that are ortho to a carbonyl or to each other, also resulting in a significant bathochromic shift. thieme-connect.commdpi.com The specific shifts observed for this compound helped to confirm the oxygenation pattern on its aromatic rings. thieme-connect.com
| Solvent/Reagent | λmax (nm) |
|---|---|
| MeOH | 245, 260, 326, 367 |
| MeOH + NaOMe | 262, 289, 328 |
| MeOH + AlCl3 | 245, 272, 353, 430 |
| MeOH + AlCl3 + HCl | 246, 272, 345, 424 |
| MeOH + NaOAc | 243, 291, 327 |
| MeOH + NaOAc + H3BO3 | 244, 259, 326, 367 |
The infrared spectrum of this compound provided direct evidence for the presence of key functional groups. thieme-connect.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. vscht.czresearchgate.net The frequencies of these vibrations are specific to the types of bonds and functional groups present. vscht.czresearchgate.net
The spectrum of this compound showed a broad absorption band at 3330 cm⁻¹, which is characteristic of the stretching vibration of hydroxyl (-OH) groups. thieme-connect.com A strong absorption at 1651 cm⁻¹ was assigned to the stretching vibration of a conjugated ketone (C=O) group, typical for the xanthone core. thieme-connect.com Absorptions at 1580, 1498, and 1460 cm⁻¹ correspond to the C=C stretching vibrations within the aromatic rings. thieme-connect.com Additional bands in the fingerprint region, such as those at 1033, 852, and 795 cm⁻¹, are related to C-O stretching and C-H bending vibrations. thieme-connect.compg.edu.pl
| Wavenumber (νmax, cm-1) | Functional Group Assignment |
|---|---|
| 3330 | O-H stretching (hydroxyl groups) |
| 1651 | C=O stretching (conjugated ketone) |
| 1580 | C=C aromatic ring stretching |
| 1498 | C=C aromatic ring stretching |
| 1460 | C=C aromatic ring stretching |
| 1033 | C-O stretching |
| 852 | C-H bending (aromatic) |
| 795 | C-H bending (aromatic) |
Chiroptical Spectroscopy (if applicable for stereochemistry)
Chiroptical spectroscopy techniques, such as Circular Dichroism, are essential for determining the stereochemistry of chiral molecules. ens-lyon.fr These methods measure the differential absorption of circularly polarized light. researchgate.net
This compound possesses chiral centers, specifically within the 2-(1-hydroxy-1-methylethyl)dihydrofuran substituent attached to the xanthone core. thieme-connect.com However, the isolated natural product was found to be optically inactive, with a specific rotation value of [α]D = 0 (c 0.01, MeOH). thieme-connect.com An optical rotation of zero indicates that the sample is either an achiral compound or, in this case, a racemic mixture, meaning it contains equal amounts of both enantiomers.
For a related compound from the same plant, Caledonixanthone H, it was explicitly stated that it was isolated as a racemate because no optical rotation or Circular Dichroism (CD) effects could be measured. nih.gov By analogy, since this compound is also optically inactive, it is concluded to be a racemic mixture. thieme-connect.comnih.gov Consequently, CD spectroscopy, which relies on a net difference in absorption of left and right circularly polarized light by an enantiomerically pure or enriched sample, would show no signal and is therefore not applicable for determining the absolute stereochemistry of the bulk isolated sample.
Biosynthetic Pathways of Xanthones Relevant to Caledonixanthone F
General Overview of Xanthone (B1684191) Biosynthesis
The formation of the characteristic dibenzo-γ-pyrone skeleton of xanthones in higher plants is a multi-step process that recruits precursors from primary metabolism and guides them through a series of enzymatic transformations. mdpi.comfrontiersin.orgmdpi.com This pathway is a testament to the metabolic ingenuity of plants in creating a diverse array of specialized compounds.
Role of the Shikimate Pathway
The biosynthesis of xanthones in plants is fundamentally linked to the shikimate pathway, a central route in the production of aromatic amino acids and other phenolic compounds. mdpi.comfrontiersin.org This pathway provides one of the two key aromatic rings of the xanthone core. frontiersin.org Specifically, the shikimate pathway can proceed through two main branches to contribute to xanthone formation: an L-phenylalanine-dependent pathway and an L-phenylalanine-independent pathway. mdpi.comfrontiersin.org In the L-phenylalanine-dependent route, which is prominent in families like Hypericaceae, the amino acid is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). frontiersin.org Conversely, the L-phenylalanine-independent pathway, observed in families such as Gentianaceae, is believed to directly utilize an intermediate of the shikimate pathway to produce 3-hydroxybenzoic acid. mdpi.comfrontiersin.org
Involvement of Benzophenone (B1666685) Intermediates
A crucial convergence point in xanthone biosynthesis is the formation of a benzophenone intermediate. mdpi.comfrontiersin.org This occurs through the condensation of a shikimate-derived unit with acetate-derived units. mdpi.com In a key reaction, benzophenone synthase (BPS) catalyzes the condensation of a benzoyl-CoA derivative (originating from the shikimate pathway) with three molecules of malonyl-CoA (from the acetate-malonate pathway) to form a 2,4,6-trihydroxybenzophenone. frontiersin.org This intermediate can then undergo further hydroxylation, for instance by a benzophenone 3'-hydroxylase, to yield a 2,3',4,6-tetrahydroxybenzophenone. frontiersin.org This tetra-hydroxylated benzophenone is a critical, freely rotating intermediate that stands at the threshold of xanthone ring formation. mdpi.com
Oxidative Cyclization Mechanisms
The definitive step in the formation of the xanthone core is the regioselective intramolecular oxidative cyclization of the benzophenone intermediate. frontiersin.orgrsc.org This reaction is catalyzed by cytochrome P450-dependent monooxygenases, often referred to as xanthone synthases. mdpi.com The orientation of the cyclization determines the substitution pattern of the resulting xanthone. Two primary products of this cyclization are 1,3,5-trihydroxyxanthone (B1664532) and 1,3,7-trihydroxyxanthone, which serve as the foundational scaffolds for the vast diversity of xanthones found in nature. frontiersin.orgresearchgate.net These core structures are then subject to a variety of further modifications, including prenylation, methylation, glycosylation, and the formation of additional rings, leading to the thousands of known xanthone derivatives. frontiersin.orgmdpi.com
Proposed Biosynthesis of Caledonixanthone F and Related Calophyllum Xanthones
The xanthones produced by members of the genus Calophyllum are often characterized by complex substitution patterns, including prenyl groups and additional heterocyclic rings. This compound, with its dihydroxydimethylpyran ring, is a prime example of this structural elaboration. acgpubs.orgnih.gov While the precise enzymatic steps leading to this compound have not been fully elucidated, a plausible biosynthetic pathway can be proposed based on established principles of xanthone biosynthesis and the structures of co-occurring metabolites.
Precursor Identification and Elucidation of Key Enzymatic Steps
The biosynthesis of this compound is hypothesized to begin with a core xanthone structure derived from the general pathway described above. A likely precursor is a polyhydroxylated xanthone, which then undergoes a series of modifications. The key transformations leading to the unique structure of this compound are believed to involve prenylation and subsequent oxidative cyclization to form the pyran ring.
A plausible proposed biosynthetic pathway for this compound is as follows:
Formation of a Xanthone Core: The pathway likely initiates from a precursor such as 1,3,5-trihydroxyxanthone or a similarly hydroxylated xanthone, formed via the oxidative cyclization of a benzophenone intermediate.
Prenylation: A crucial step is the attachment of a prenyl group (derived from dimethylallyl pyrophosphate, DMAPP) to the xanthone core. This reaction is catalyzed by a prenyltransferase enzyme. The position of prenylation on the xanthone ring is a key determinant of the final structure.
Oxidative Modification of the Prenyl Group: The attached prenyl group is then thought to undergo oxidation. This could involve an epoxidation reaction followed by hydration, or a direct hydroxylation, to introduce hydroxyl groups onto the prenyl side chain. These reactions are typically catalyzed by cytochrome P450 monooxygenases.
Intramolecular Cyclization: The final key step is the intramolecular cyclization of the oxidized prenyl side chain with an adjacent hydroxyl group on the xanthone core. This reaction forms the dihydroxydimethylpyran ring system characteristic of this compound. The enzymes catalyzing this cyclization in Calophyllum are yet to be identified.
This proposed sequence of events is supported by the isolation of other prenylated and pyranoxanthones from Calophyllum species, which represent snapshots of this biosynthetic cascade. tandfonline.comresearchgate.net
Comparison with Biosynthetic Routes of Other Xanthone Classes
The proposed biosynthesis of this compound shares the fundamental initial steps with most other plant-derived xanthones, namely the mixed shikimate-acetate pathway leading to a benzophenone intermediate and its subsequent oxidative cyclization. mdpi.commdpi.com However, the downstream modifications that create the complex structure of this compound set it apart from simpler xanthones.
The biosynthetic pathways of xanthones can be broadly categorized, and the proposed route to this compound can be compared as follows:
Versus Simple Xanthones: Simple xanthones, such as those found in some Gentianaceae species, often only undergo hydroxylation and methoxylation of the core 1,3,5- or 1,3,7-trihydroxyxanthone skeleton. frontiersin.org The biosynthesis of this compound is significantly more complex due to the addition of the prenylation and pyran ring formation steps.
Versus Fungal Xanthones: The biosynthesis of xanthones in fungi follows a completely different route, being derived entirely from the polyketide pathway. mdpi.commdpi.com This leads to different substitution patterns compared to plant-derived xanthones. The proposed pathway for this compound, with its origins in the shikimate pathway, is distinctly a plant-type biosynthesis.
Versus Other Complex Plant Xanthones: The proposed pathway for this compound is analogous to the biosynthesis of other pyranoxanthones and furanoxanthones found in the Clusiaceae family (to which Calophyllum belongs) and other plant families. tandfonline.comuniroma1.it The common theme is the use of a prenyl group as a building block for further cyclization. For instance, the formation of a pyran ring is a recurring motif in the diversification of xanthones in this plant family. tandfonline.com
The study of the biosynthesis of complex xanthones like this compound is an active area of research. The elucidation of the specific enzymes involved, such as the prenyltransferases and cyclases, will not only deepen our understanding of plant metabolic diversity but could also open avenues for the biotechnological production of these valuable compounds.
Chemoenzymatic and Biocatalytic Approaches in Xanthone Synthesis
The complex structures of many naturally occurring xanthones, such as this compound, present significant challenges for total chemical synthesis. Issues often arise with low yields, the need for extensive protection and deprotection steps, and a lack of regioselectivity, particularly in modifications like prenylation and glycosylation. taylorfrancis.com To overcome these hurdles, researchers are increasingly turning to chemoenzymatic and biocatalytic strategies. These approaches leverage the high specificity and efficiency of enzymes to perform complex chemical transformations, offering more sustainable and effective routes to producing valuable xanthone derivatives. routledge.comtaylorfrancis.comamazon.com
Biocatalysis utilizes isolated enzymes or whole-cell systems to catalyze specific reactions. researchgate.net This method is particularly advantageous for achieving high regioselectivity in the functionalization of the xanthone scaffold, thereby reducing the formation of unwanted side products and simplifying purification processes. taylorfrancis.com Chemoenzymatic synthesis combines the strengths of both traditional organic chemistry and biocatalysis, using chemical reactions to create core structures or precursors, which are then modified by specific enzymes. researchgate.net
The primary enzymes harnessed for xanthone synthesis include polyketide synthases (PKS), cytochrome P450 monooxygenases (CYPs), prenyltransferases (PTs), and glycosyltransferases (GTs). taylorfrancis.comontosight.ai CYPs are crucial for the oxidative cyclization of benzophenone intermediates to form the core xanthone ring. researchgate.netresearchgate.net PTs and GTs are particularly valuable in biocatalytic applications for introducing structural diversity.
Prenyltransferases are instrumental in the production of prenylated xanthones. Chemical prenylation methods often lack selectivity, leading to a mixture of C- and O-prenylated products. taylorfrancis.com In contrast, enzymatic prenylation offers precise control over the position of the prenyl group attachment. For instance, studies on plant-derived xanthone PTs have demonstrated strict regioselectivity, with specific enzymes catalyzing prenylation exclusively at defined positions on the xanthone skeleton. taylorfrancis.com This specificity is critical for synthesizing compounds with defined biological activities.
Similarly, glycosylation, which can improve the solubility and bioavailability of xanthones, is effectively achieved using glycosyltransferases. mdpi.com These enzymes can transfer sugar moieties to specific hydroxyl groups on the xanthone core. For example, the diversified glycosylation of α-mangostin has been successfully accomplished through one-pot enzymatic catalysis. mdpi.com Enzyme-catalyzed glycosylation can also be performed in unconventional solvent systems, such as supercritical carbon dioxide, to enhance the reaction. mdpi.com
The table below summarizes key enzyme classes involved in biocatalytic approaches to xanthone synthesis.
| Enzyme Class | Role in Xanthone Synthesis | Example of Application | Reference |
| Cytochrome P450 Monooxygenases (CYPs) | Catalyze the 3'-hydroxylation of benzophenones and the subsequent regioselective C-O phenol (B47542) coupling to form the xanthone core. | CYP81AA1 and CYP81AA2 from Hypericum species catalyze the formation of 1,3,7-trihydroxyxanthone and 1,3,5-trihydroxyxanthone, respectively. | researchgate.netfrontiersin.org |
| Prenyltransferases (PTs) | Mediate the regioselective attachment of prenyl groups to the xanthone scaffold, crucial for the synthesis of many bioactive xanthones. | Plant xanthone PTs show rigorous regioselectivity, attaching prenyl groups at specific carbons (e.g., C-2 or C-8). | taylorfrancis.com |
| Glycosyltransferases (GTs) | Catalyze the transfer of sugar moieties to the xanthone core, often enhancing solubility and altering bioactivity. | A C-glycosyltransferase from Mangifera indica synthesizes mangiferin (B1668620) from maclurin (B1675891) 3-C-glucoside. | nih.gov |
| Baeyer-Villiger Monooxygenases (BVMOs) | In fungi, these enzymes can be involved in the formation of the xanthone scaffold through oxidative cleavage and rearrangement. | A BVMO from Paecilomyces variotii is involved in the biosynthesis of dihydroxy-xanthone metabolites. | rsc.org |
The application of these biocatalytic modules in chemoenzymatic workflows holds significant promise for the efficient production of complex xanthones. For a molecule like this compound, which possesses a unique combination of isoprenyl and other substituents, a chemoenzymatic strategy could be envisioned. A synthetic route might first construct a simplified xanthone precursor, which would then be subjected to a series of biocatalytic steps using specific prenyltransferases and other modifying enzymes to install the functional groups with the correct regiochemistry and stereochemistry. This approach circumvents the challenges of traditional synthesis and opens avenues for producing novel, pharmacologically active xanthone analogues. sjtu.edu.cn
Chemical Synthesis and Derivatization Strategies for Caledonixanthone F Analogs
Total Synthesis Approaches to Xanthone (B1684191) Core Structures
The construction of the fundamental dibenzo-γ-pyrone framework, the nucleus of all xanthones, is the primary goal of total synthesis. up.pt Over the decades, a range of methodologies has been developed, from classical condensation reactions to modern transition-metal-catalyzed processes.
Classical Methods and Modern Synthetic Transformations
The synthesis of the xanthone core has traditionally been dominated by a few key methods that remain popular due to the accessibility of starting materials. up.ptcore.ac.uk
The most prominent classical routes include:
The Grover, Shah, and Shah (GSS) Reaction: This one-pot method involves the condensation of a salicylic (B10762653) acid derivative with a phenol (B47542), typically heated with zinc chloride and phosphoryl chloride. up.pt The reaction proceeds through a benzophenone (B1666685) intermediate. A modification of this method utilizes Eaton's reagent (P₂O₅ in methanesulfonic acid), which can facilitate the reaction under different conditions. researchgate.netnih.gov
Synthesis via Benzophenone Intermediates: This two-step approach is one of the most common strategies. researchgate.netnih.gov It involves the Friedel-Crafts acylation of a phenol derivative with a substituted benzoyl chloride to form a 2,2'-dihydroxybenzophenone, which is then cyclized via dehydration to yield the xanthone skeleton. up.ptresearchgate.net
Synthesis via Diaryl Ether Intermediates: An alternative two-step method involves the formation of a 2-aryloxybenzoic acid, often through an Ullman condensation. researchgate.net This intermediate then undergoes an electrophilic cycloacylation to form the xanthone ring. up.ptnih.gov
In recent years, modern synthetic transformations have been developed to improve efficiency, regioselectivity, and substrate scope. These include palladium-catalyzed reactions and domino-type processes that can construct highly functionalized xanthones in fewer steps. researchgate.net For instance, Rh-catalyzed cascade C-H activation/O-annulation has been employed to couple salicylaldehydes with hydroquinones, providing rapid access to complex xanthone structures. acs.org
Table 1: Comparison of Classical Xanthone Synthesis Methods
| Method | Starting Materials | Key Intermediates | General Conditions |
|---|---|---|---|
| Grover, Shah, and Shah (GSS) | Salicylic acid derivative, Phenol | Benzophenone | ZnCl₂, POCl₃, Heat |
| Benzophenone Route | Phenol derivative, Benzoyl chloride | 2,2'-Dihydroxybenzophenone | 1. Friedel-Crafts acylation 2. Cyclodehydration |
| Diaryl Ether Route | o-Halobenzoic acid, Phenol | 2-Aryloxybenzoic acid | 1. Ullman condensation 2. Cycloacylation |
Regioselective Functionalization Techniques
Achieving specific substitution patterns on the xanthone scaffold is critical for mimicking natural products and exploring SAR. Regioselectivity—the ability to control where a chemical group is added—is a significant challenge. For example, tandem [4+1] and [4+2] cycloaddition reactions have been developed for the highly regioselective synthesis of amino-substituted xanthones, where the position of an electron-withdrawing group on the starting material directs the final substitution pattern. researchgate.net
The inherent reactivity of the xanthone nucleus can also be exploited. The presence of hydroxyl or methoxy (B1213986) groups on the aromatic rings directs the position of subsequent electrophilic substitution reactions, such as nitration or halogenation, which can then be used to introduce other functionalities. researchgate.net For instance, the hydroxyl group at position 1 in many natural xanthones forms a strong intramolecular hydrogen bond with the carbonyl oxygen, reducing its reactivity and allowing for selective functionalization of other hydroxyl groups in the molecule. scielo.br
Synthetic Modifications and Semi-Synthesis of Caledonixanthone F Derivatives
Semi-synthesis, which involves the chemical modification of an isolated natural product, is a powerful strategy for generating derivatives. rsc.orgkib.ac.cn This approach is particularly useful when a natural xanthone can be extracted in reasonable quantities. It allows for the creation of novel analogs by targeting specific functional groups on the parent molecule.
Introduction of Hydroxyl and Alkoxyl Groups
The number and position of hydroxyl and alkoxyl groups on the xanthone scaffold are crucial determinants of biological activity. nih.gov The introduction of these groups is a common derivatization strategy.
O-Alkylation: Hydroxyl groups on the xanthone core can be readily converted to alkoxyl groups (e.g., methoxy, ethoxy) by reaction with alkyl halides (like methyl iodide) or sulfates (like dimethyl sulfate) in the presence of a base such as potassium carbonate. scielo.br
O-Demethylation: Conversely, methoxy groups can be cleaved to reveal hydroxyl groups using reagents like boron tribromide (BBr₃). This is a common step in preparing polyhydroxylated xanthones from their naturally occurring methylated precursors. scielo.br
Introduction of Complex Alkoxy Groups: To improve properties like solubility or cell permeability, longer or more functionalized alkyl chains can be introduced. For example, ω-bromoalkoxylxanthones can be prepared by reacting a polyhydroxylated xanthone with a dihaloalkane, which can then be further functionalized, for instance, by reaction with amines to create aminoalkoxyl derivatives. scielo.br
Prenylation and Isoprenylation Reactions
Prenylation (the addition of a prenyl or isoprenyl group) is a key structural feature of a vast number of bioactive natural xanthones and is often associated with enhanced biological potency. researchgate.netresearchgate.net Synthetic strategies to introduce these groups are of significant interest.
Common methods for prenylation include:
Direct C-Prenylation: This can be achieved by reacting a hydroxyxanthone with prenyl bromide in the presence of a base. nih.gov However, this reaction can sometimes lead to a mixture of C-alkylated and O-alkylated products.
Claisen Rearrangement: A widely used and reliable method involves the O-prenylation of a hydroxyxanthone to form a prenyl ether, followed by a thermal or Lewis acid-catalyzed Claisen rearrangement. This up.ptup.pt-sigmatropic rearrangement typically installs the prenyl group at the ortho position to the original hydroxyl group. nih.gov
Reaction with Isoprene (B109036): Direct condensation of a hydroxyxanthone with isoprene in the presence of an acid catalyst, such as orthophosphoric acid, can also yield prenylated derivatives. nih.gov
Anion-Accelerated Oxy-Cope Rearrangement: A modern approach for installing an isoprenyl group at the C1 position involves the γ-selective addition of an isoprenyl Grignard reagent to a 1-fluoroxanthone derivative. The resulting alcohol undergoes an aromatic oxy-Cope rearrangement to furnish the 1-isoprenylxanthone in high yield. thieme-connect.com
The prenyl groups themselves can undergo further reactions. For instance, they can cyclize with an adjacent hydroxyl group to form dihydropyran or dihydrofuran rings, a common motif in complex xanthones. researchgate.net This cyclization can often be accomplished using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). nih.gov
Table 2: Selected Prenylation Strategies for Xanthones
| Method | Reagents | Key Features |
|---|---|---|
| Direct Alkylation | Prenyl bromide, Base (e.g., K₂CO₃) | Can produce both C- and O-alkylation. |
| Claisen Rearrangement | 1. Prenyl bromide, Base 2. Heat | Regioselective introduction at the ortho position. |
| Condensation | Isoprene, Acid catalyst (e.g., H₃PO₄) | Direct condensation to form prenylated product. |
| Oxy-Cope Rearrangement | Isoprenyl Grignard, 1-Fluoroxanthone | Specific for C1 isoprenylation; mild conditions. |
Other Structural Diversification Strategies
Beyond hydroxylation and prenylation, other strategies are employed to diversify the xanthone scaffold and create novel analogs. These include:
Glycosylation: The attachment of sugar moieties to the xanthone core can significantly alter properties like water solubility. While glycosylation can sometimes reduce specific anti-inflammatory activity, it may enhance other pharmacological profiles. nih.gov
Formation of Caged Xanthones: More complex, polycyclic "caged" xanthones, found in genera like Garcinia, represent advanced synthetic targets. Their unique scaffolds are often derived from polyprenylated xanthone backbones through intricate intramolecular cyclizations. scienceopen.com
Synthesis of Nitrogen-Containing Derivatives: The introduction of nitrogen atoms, for example in the form of amino or amide side chains, is another strategy to expand the chemical space of xanthone derivatives and explore new biological interactions. scielo.br
These synthetic and semi-synthetic strategies provide the essential tools for chemists to produce this compound analogs, enabling detailed investigation into the structural requirements for their biological activities.
Development of Novel Synthetic Methodologies for Xanthones
The xanthone core, a dibenzo-γ-pyrone framework, is the fundamental structure of a vast family of naturally occurring compounds, including this compound. wits.ac.za The synthesis of this privileged scaffold has been a subject of extensive research, driven by the diverse biological activities exhibited by its derivatives. researchgate.net Historically, synthetic approaches relied on classical methods such as the condensation of salicylic acids with phenol derivatives, or multi-step routes involving benzophenone or diaryl ether intermediates. researchgate.netup.pt While foundational, these methods often suffer from limitations like low yields, harsh reaction conditions, and a lack of regioselectivity, particularly for complex, polyoxygenated structures. wits.ac.za Consequently, the focus of modern organic synthesis has shifted towards the development of more efficient, selective, and sustainable catalytic methodologies for constructing the xanthone skeleton, enabling access to a wider array of analogs, including those of this compound.
Transition-Metal Catalysis in Xanthone Synthesis
Transition-metal catalysis has revolutionized the construction of complex organic molecules, and the synthesis of the xanthone core is no exception. These methods primarily leverage the ability of metals to facilitate challenging bond formations, such as C-H activation, cross-dehydrogenative couplings (CDC), and carbonylations, providing novel and direct pathways to the xanthone framework. up.ptmdpi.com
A prominent strategy involves the intramolecular cyclization of precursors like 2-aryloxybenzaldehydes or diaryl ethers. up.pt Various metal catalysts have been successfully employed to achieve this transformation with high efficiency.
Key Transition-Metal Catalyzed Approaches:
Palladium (Pd) Catalysis: Palladium catalysts are widely used for carbonylation and C-H activation sequences. One effective method involves the palladium-catalyzed carbonylation of 2-iodo diaryl ethers to form the xanthone structure. researchgate.net Another approach utilizes the carbonylation of ortho diazonium salts derived from diaryl ethers, with catalysts like tetrakis(triphenylphosphine)palladium(0) proving effective. researchgate.net
Copper (Cu) Catalysis: Copper-catalyzed Ullmann-type reactions are a cornerstone for synthesizing the diaryl ether precursors essential for xanthone formation. up.pt Furthermore, recent advancements have demonstrated the use of copper(II) triflate (Cu(OTf)₂) to catalyze the direct cyclization of diaryl ethers into xanthones under aerobic conditions. researchgate.net
Ruthenium (Ru) Catalysis: Ruthenium complexes have emerged as a cost-effective alternative to other precious metals. The dichloro(p-cymene)ruthenium(II) dimer, [RuCl₂(p-cymene)]₂, effectively catalyzes the intramolecular cross-dehydrogenative coupling of 2-aryloxybenzaldehydes to yield xanthones, proceeding through a C-H bond functionalization pathway. up.ptresearchgate.net
Rhodium (Rh) and Iron (Fe) Catalysis: Other transition metals have also been explored. Rhodium catalysts can promote the cross-dehydrogenative coupling of 2-aryloxybenzaldehydes. up.pt Similarly, an iron-catalyzed CDC reaction provides another route to the xanthone core via a base-promoted homolytic aromatic substitution mechanism. up.pt
These methodologies offer significant advantages over classical syntheses, including milder reaction conditions, improved yields, and greater functional group tolerance, which are critical for the synthesis of complex analogs of natural products like this compound.
Table 1: Examples of Transition-Metal Catalyzed Reactions for Xanthone Core Synthesis
| Catalyst System | Precursor Type | Reaction Type | General Conditions | Ref |
|---|---|---|---|---|
| Pd(OAc)₂, P(Cy)₃ | 2-Iodo Diaryl Ether | Carbonylation / C-H Activation | CO (1 atm), PivONa·H₂O, DMSO, 110 °C | researchgate.netresearchgate.net |
| [RuCl₂(p-cymene)]₂ | 2-Aryloxybenzaldehyde | Cross-Dehydrogenative Coupling (CDC) | Oxidant, Heat | up.ptresearchgate.net |
| Cu(OTf)₂ | Diaryl Ether | Oxidative Cyclization | CH₃CN, 80 °C, Air | researchgate.net |
Green Chemistry Principles in Xanthone Derivatization
In line with the global push for sustainable chemical manufacturing, green chemistry principles are increasingly being integrated into the synthesis and derivatization of xanthones. conicet.gov.ar The goal is to minimize environmental impact by reducing waste, conserving energy, and using less hazardous materials, without compromising efficiency or yield. researchgate.netconicet.gov.ar The application of these principles is crucial for making the production of pharmacologically important molecules, such as analogs of this compound, more economically and environmentally viable.
Key Green Synthetic Strategies:
Heterogeneous Catalysis: A significant advancement is the use of solid, reusable catalysts. For instance, Montmorillonite K-10, a type of clay, has been successfully employed as a heterogeneous catalyst for the one-pot synthesis of dihydropyranoxanthones from hydroxyxanthones and prenyl bromide. mdpi.com Heterogeneous catalysts are advantageous because they are easily separated from the reaction mixture, can often be regenerated and reused, and reduce the generation of toxic waste associated with homogeneous catalysts. conicet.gov.armdpi.com
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation as an energy source can dramatically accelerate reaction rates, leading to significantly shorter reaction times compared to conventional heating. mdpi.com MAOS has been applied to the synthesis of prenylated xanthones, resulting in higher yields and improved selectivity. mdpi.com This efficiency aligns with the green chemistry principle of energy conservation.
Use of Greener Solvents and Reagents: The choice of solvent is a major contributor to the environmental footprint of a chemical process. researchgate.net Research efforts are focused on replacing hazardous organic solvents with more benign alternatives. For example, a metal-free oxidative coupling for xanthone formation has been developed that uses tetrabutylammonium (B224687) bromide as a promoter in an aqueous medium, a much greener alternative to many traditional organic solvents. up.pt
By embracing these green methodologies, the synthesis of xanthone derivatives can be made more sustainable, a critical consideration for the large-scale production required for developing new therapeutic agents.
Table 2: Comparison of Conventional vs. Green Approaches in Xanthone Synthesis
| Feature | Conventional Method | Green Chemistry Approach | Example | Ref |
|---|---|---|---|---|
| Catalyst | Homogeneous (e.g., strong acids, soluble metal salts) | Heterogeneous (solid, reusable) | Montmorillonite K-10 clay for dihydropyranoxanthone synthesis | mdpi.com |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation (MAOS) | Microwave-assisted synthesis of prenylated xanthones | mdpi.com |
| Solvent/Medium | Anhydrous, often hazardous organic solvents | Aqueous media, greener solvents | Xanthone formation in an aqueous medium using a promoter | up.pt |
| Efficiency | Long reaction times, often lower yields | Shorter reaction times, often improved yields and selectivity | MAOS provides better yields in minutes vs. hours | mdpi.com |
Structure Activity Relationship Sar Studies of Caledonixanthone F and Its Analogs
Principles of Structure-Activity Relationship (SAR) in Natural Products
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, providing a framework for understanding how the chemical structure of a compound influences its biological activity. up.ptnih.gov The core principle of SAR is that the biological effect of a substance is directly related to its molecular structure. acs.org By systematically modifying the chemical structure of a natural product, researchers can identify the key structural features, known as pharmacophores, that are responsible for its therapeutic effects. thieme-connect.com This knowledge allows for the rational design of new, more potent, and selective analogs with improved pharmacological profiles. nih.govthieme-connect.com
In the context of natural products, SAR studies often focus on several key aspects:
The Carbon Skeleton: The size, shape, and flexibility of the basic molecular framework are crucial determinants of how a molecule interacts with its biological target. thieme-connect.com
Functional Groups: The presence, type, and position of functional groups such as hydroxyls, methoxy (B1213986) groups, and prenyl chains can significantly impact a compound's polarity, solubility, and ability to form hydrogen bonds, thereby influencing its biological activity. up.ptnih.gov
Stereochemistry: The three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity to a receptor, as biological targets are often stereospecific. thieme-connect.com
By analyzing these structural features across a series of related natural products, scientists can deduce critical SAR principles that guide the optimization of lead compounds. core.ac.uk
SAR of Antifungal Activity in Caledonixanthone Series
The caledonixanthone series, isolated from the stem bark of Calophyllum caledonicum, has been a subject of interest for its antifungal properties. researchgate.netthieme-connect.com Caledonixanthone F is a notable member of this series. thieme-connect.com Preliminary evaluations of the antifungal properties of various polyphenolic compounds from this plant against Aspergillus fumigatus and Candida albicans have been conducted. researchgate.netthieme-connect.commdpi.com
Impact of Substituents on Xanthone (B1684191) Core for Antifungal Potency
The antifungal potency of xanthones is significantly influenced by the nature and position of substituents on the dibenzo-γ-pyrone core. researchgate.netacgpubs.org Studies on xanthones isolated from Calophyllum caledonicum have provided valuable data on their activity against Aspergillus fumigatus. researchgate.net
Seven xanthones from this source demonstrated significant antifungal activity against A. fumigatus. researchgate.net For instance, caledonixanthone E showed a potent minimum inhibitory concentration (MIC80) of 8 µg/mL. researchgate.netthieme-connect.com Other compounds like caloxanthone F, 6,8-dihydroxy-7-methoxyxanthone, and 7-hydroxy-1,8-dimethoxyxanthone exhibited an MIC80 of 16 µg/mL. researchgate.net A slightly lower activity with an MIC80 of 31 µg/mL was observed for 6,7-dimethoxyxanthone, 1,7-dihydroxy-8-methoxyxanthone, and 6-deoxyisojacareubin. researchgate.net
The following table summarizes the antifungal activity of selected xanthones from Calophyllum caledonicum against Aspergillus fumigatus.
| Compound | MIC80 (µg/mL) against A. fumigatus |
| Caledonixanthone E | 8 |
| Caloxanthone F | 16 |
| 6,8-dihydroxy-7-methoxyxanthone | 16 |
| 7-hydroxy-1,8-dimethoxyxanthone | 16 |
| 6,7-dimethoxyxanthone | 31 |
| 1,7-dihydroxy-8-methoxyxanthone | 31 |
| 6-deoxyisojacareubin | 31 |
This data suggests that specific substitution patterns on the xanthone scaffold are crucial for antifungal efficacy.
Role of Prenyl and Hydroxyl Groups in Biological Efficacy
The presence and positioning of prenyl and hydroxyl groups are critical determinants of the biological activity of xanthones. nih.govacgpubs.orgtandfonline.com Prenylation, the attachment of a prenyl group, can enhance the lipophilicity of the molecule, potentially facilitating its passage through fungal cell membranes. researchgate.netdntb.gov.ua The position of prenylation is also key; for instance, prenylation at C-8 has been associated with increased antibacterial activity in some xanthones. researchgate.net
Hydroxyl groups contribute to the biological activity through their ability to form hydrogen bonds with target enzymes or proteins. tandfonline.com The number and location of hydroxyl groups can fine-tune the electronic properties and binding capabilities of the xanthone molecule. scielo.br For example, studies on α-mangostin and its analogs have shown that the number of hydroxyl groups correlates with their antitumor efficacy. scielo.br In the context of antifungal activity, the presence of hydroxyl groups at positions C-1 and C-6 has been suggested to be important. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) represents a computational approach to formalize the SAR by establishing a mathematical relationship between the chemical structure and biological activity. thieme-connect.comd-nb.info These models use statistical methods to correlate variations in the physicochemical properties of a series of compounds with their observed biological responses. unesp.brtandfonline.com
Computational Approaches for Predicting Biological Activity
Various computational techniques are employed to predict the biological activity of xanthone derivatives. thieme-connect.com These methods typically involve the calculation of a wide range of molecular descriptors that quantify different aspects of the molecular structure, such as:
Electronic descriptors: These describe the electronic properties of the molecule, such as atomic charges and dipole moments, which are crucial for electrostatic interactions with biological targets. tandfonline.com
Steric descriptors: These relate to the size and shape of the molecule and influence how well it fits into a binding site. unesp.br
Hydrophobic descriptors: LogP, a measure of lipophilicity, is a common descriptor that affects the compound's ability to cross cell membranes. unesp.brtandfonline.com
Topological descriptors: These are numerical representations of the molecular structure that capture information about branching and connectivity.
These descriptors are then used to build predictive models using statistical techniques like multiple linear regression (MLR) and machine learning algorithms. Molecular docking is another powerful computational tool that simulates the interaction between a ligand (e.g., a xanthone) and its protein target, providing insights into the binding mode and affinity. tandfonline.com
Development of Predictive Models for Xanthone Derivatives
The development of predictive QSAR models for xanthone derivatives has been an active area of research to guide the design of new compounds with enhanced biological activities, including anticancer and antifungal properties. unesp.brtandfonline.com
The process of developing a QSAR model typically involves the following steps:
Data Set Collection: A set of xanthone derivatives with experimentally determined biological activities (e.g., IC50 or MIC values) is compiled. unesp.br
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.
Model Building: Statistical methods are used to select the most relevant descriptors and build a mathematical equation that relates these descriptors to the biological activity. For example, a multiple linear regression model for the anticancer activity of xanthone derivatives was developed with a high correlation coefficient (r² = 0.84).
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
Once validated, these QSAR models can be used to predict the biological activity of newly designed virtual compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. tandfonline.com
Design and Synthesis of Improved this compound Analogs Based on SAR/QSAR
The development of more potent and selective analogs of a natural product like this compound is contingent on a solid understanding of its SAR. This knowledge is typically acquired through the systematic modification of the parent molecule and the subsequent evaluation of the biological activity of the resulting analogs.
Rational design strategies for developing improved analogs of a lead compound are heavily reliant on established SAR or QSAR models. These models provide insights into the key structural features—such as specific functional groups and their positions on the molecular scaffold—that are critical for biological activity. For the xanthone class of compounds, it is known that the nature and position of substituents on the dibenzo-γ-pyrone core can significantly influence their biological effects. nih.govuniroma1.itresearchgate.net
In the absence of detailed SAR data for this compound, any attempt at rational design would be speculative. While general principles from other xanthones could be applied, such as the importance of hydroxyl and prenyl groups for activity, this approach lacks the specificity required for the targeted design of high-potency this compound analogs. nih.govmdpi.com Computational methods, such as molecular docking, could offer predictive insights but require validation through the synthesis and testing of the designed compounds. nih.gov
The synthesis of targeted, high-potency analogs is the practical application of rational design strategies. This process involves complex chemical synthesis to introduce specific modifications to the lead structure. For xanthones, various synthetic methodologies have been developed to create derivatives with enhanced biological activities. nih.gov
However, the scientific literature does not currently contain reports on the targeted synthesis of this compound analogs. The research on this specific compound has not yet progressed to the stage where high-potency derivatives have been designed and synthesized based on a clear understanding of its SAR. The existing research on xanthones from Calophyllum species primarily focuses on the isolation and characterization of naturally occurring compounds and their initial biological screening. tandfonline.comresearchgate.netnih.govtandfonline.com
While one study noted that Caledonixanthone E, a closely related compound, could serve as an interesting model for the design of new antifungal drugs, this has not yet been translated into published research on the targeted synthesis of analogs for either Caledonixanthone E or F. nih.gov
Analytical Methodologies for Caledonixanthone F Research
Chromatographic Techniques for Analysis and Quantification
Chromatographic methods are fundamental to the separation of Caledonixanthone F from the crude plant extract and for its quantification. The choice of technique depends on the specific analytical goal, such as purity assessment, quantification, or initial screening.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, DAD, MS)
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of xanthones due to its high resolution and sensitivity. While specific HPLC methods validated exclusively for this compound are not detailed in the available research, established methods for the separation of other xanthones can be adapted. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a gradient of methanol (B129727) or acetonitrile (B52724) in water, often with the addition of a small percentage of formic or acetic acid to improve peak shape. researchgate.net
Detection is a critical aspect of HPLC analysis. A Diode Array Detector (DAD) is particularly useful as it can provide UV-Vis spectra for each peak, aiding in the initial identification of xanthones, which typically exhibit characteristic UV absorption maxima. For more definitive identification and structural information, coupling HPLC with a Mass Spectrometry (MS) detector is a powerful approach. LC-MS allows for the determination of the molecular weight of the eluting compounds and can provide fragmentation patterns that aid in structural elucidation.
Table 1: Typical HPLC Parameters for Xanthone (B1684191) Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of Methanol/Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | DAD (200-400 nm), MS |
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is generally suitable for the analysis of volatile and thermally stable compounds. Xanthones, including this compound, are typically non-volatile and would require derivatization to increase their volatility before GC analysis. This additional sample preparation step can make GC a less direct method compared to HPLC for xanthone analysis. However, GC coupled with Mass Spectrometry (GC-MS) could be a valuable tool for the identification of smaller, volatile fragments if this compound is subjected to degradation studies.
Thin-Layer Chromatography (TLC) for Screening and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the initial screening of plant extracts for the presence of xanthones and for monitoring the progress of purification. taylorfrancis.com For the analysis of xanthones, silica (B1680970) gel plates are commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). researchgate.net The separated spots can be visualized under UV light (254 nm and 366 nm), where xanthones often exhibit fluorescence, or by spraying with a suitable chromogenic reagent. researchgate.net High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and the possibility of quantitative analysis through densitometry. unand.ac.idnih.gov
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com SFC can be seen as a hybrid of gas and liquid chromatography and is particularly useful for the separation of complex mixtures of natural products. mdpi.com The use of supercritical CO2 makes it a "green" technology with advantages in terms of reduced solvent consumption and faster analysis times compared to HPLC. While specific applications of SFC for the analysis of this compound are not documented, the technique has been successfully applied to the separation of other classes of natural products and holds promise for the analysis of xanthones. mdpi.com
Spectroscopic and Spectrometric Methods for Characterization
Once isolated, the definitive structural elucidation of this compound relies on a combination of spectroscopic and spectrometric techniques.
Advanced NMR Techniques for Complex Mixture Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of novel natural products like this compound. researchgate.netnih.govipb.pt The structural characterization of new caledonixanthones has been achieved primarily through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.netnih.gov
1D NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. nih.gov For more complex structures, advanced 2D NMR techniques are indispensable. These experiments reveal correlations between different nuclei and allow for the piecing together of the molecular structure.
Table 2: Key 2D NMR Techniques for the Structural Elucidation of this compound
| Technique | Information Provided |
|---|---|
| COSY (Correlation Spectroscopy) | Reveals proton-proton (¹H-¹H) couplings, identifying neighboring protons. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons (¹H-¹³C). |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different structural fragments. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, which helps in determining the stereochemistry of the molecule. diva-portal.org |
In conjunction with NMR, High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of the compound. researchgate.net Together, these advanced spectroscopic and spectrometric methods provide the necessary data for the unambiguous identification and structural elucidation of this compound. nih.gov
Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling
Tandem mass spectrometry (MS/MS) stands as a cornerstone in the analytical investigation of complex mixtures, offering the high sensitivity and selectivity required for the detailed metabolite profiling of compounds like this compound. nih.gov This technique is particularly adept at identifying and quantifying specific molecules within intricate biological samples. nih.govnih.gov The process involves multiple stages of mass analysis, typically within a single instrument. Initially, a precursor ion corresponding to the mass-to-charge ratio (m/z) of the target analyte, such as this compound, is selected. This ion is then subjected to collision-induced dissociation (CID), causing it to fragment into smaller, characteristic product ions. The resulting fragmentation pattern serves as a structural fingerprint, enabling confident identification of the compound.
The application of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a prevalent and powerful approach for the analysis of secondary metabolites, including xanthones. nih.govresearchgate.netphcogj.com This combination allows for the separation of individual compounds from a mixture by liquid chromatography before their introduction into the mass spectrometer for detection and identification. The retention time from the chromatography, combined with the specific precursor-to-product ion transition, provides a high degree of certainty in the identification of this compound, even in the presence of structurally similar compounds.
Metabolite profiling using MS/MS can be performed in both untargeted and targeted modes. An untargeted approach aims to capture a broad snapshot of all detectable metabolites in a sample, which can be useful for discovering novel or unexpected compounds. frontiersin.org In contrast, a targeted analysis focuses on the detection and quantification of specific, known metabolites, such as this compound. This targeted approach offers enhanced sensitivity and is often the method of choice when the compound of interest has been previously identified. The development of an LC-MS/MS method for this compound would involve the optimization of several parameters, including the selection of appropriate precursor and product ions, collision energy, and chromatographic conditions to ensure accurate and reliable results.
| Parameter | Description | Relevance to this compound Profiling |
| Precursor Ion (MS1) | The mass-to-charge ratio (m/z) of the intact this compound molecule. | This is the initial selection step to isolate the compound of interest from the mixture. |
| Product Ions (MS2) | The m/z values of the fragments generated from the precursor ion after collision-induced dissociation. | These fragments are characteristic of the this compound structure and are used for confirmation. |
| Collision Energy | The energy applied to induce fragmentation of the precursor ion. | Optimization of this parameter is crucial to generate a reproducible and informative fragmentation pattern. |
| Retention Time | The time it takes for this compound to pass through the liquid chromatography column. | This provides an additional layer of identification and separates it from other isomers or compounds in the sample. |
Sample Preparation and Matrix Effects in Analysis
Effective sample preparation is a critical prerequisite for the successful analysis of this compound, as it aims to isolate the target analyte from the complex sample matrix, minimize interferences, and enhance the analytical signal. The choice of sample preparation technique is heavily influenced by the nature of the biological matrix and the physicochemical properties of the xanthone.
Extraction and Clean-up Procedures (e.g., SPE)
The initial step in sample preparation typically involves the extraction of this compound from the source material, which could be plant tissue or a biological fluid. nih.govnih.gov For plant-derived xanthones, methods like maceration, Soxhlet extraction, and ultrasonic-assisted extraction are commonly employed, often using organic solvents such as methanol, ethanol (B145695), or ethyl acetate. nih.govresearchgate.net The selection of the extraction solvent is pivotal and is based on the polarity of the target compound to ensure maximum recovery. researchgate.net
Following extraction, a clean-up step is often necessary to remove interfering substances that could compromise the subsequent analysis. Solid Phase Extraction (SPE) is a widely used and effective technique for this purpose. nih.gov In SPE, the crude extract is passed through a cartridge containing a solid adsorbent. The selection of the sorbent material is tailored to the properties of this compound and the matrix components. Interfering compounds can be washed away, while the analyte of interest is retained on the sorbent and subsequently eluted with a different solvent. This process not only purifies the sample but can also concentrate the analyte, thereby increasing the sensitivity of the analysis. Other techniques such as liquid-liquid extraction (LLE) and protein precipitation are also utilized, particularly for biological fluid samples. nih.govuab.edu
| Extraction/Clean-up Step | Purpose | Common Methods/Reagents |
| Extraction | To solubilize this compound from the sample matrix. | Maceration, Sonication, Soxhlet Extraction with solvents like Methanol, Ethanol, Ethyl Acetate. |
| Filtration/Centrifugation | To remove solid debris and particulate matter from the crude extract. | Filter paper, Syringe filters, Centrifuge. |
| Clean-up | To remove interfering compounds and purify the analyte. | Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE). |
| Concentration | To increase the concentration of this compound in the final sample. | Rotary evaporation, Nitrogen stream evaporation. |
| Reconstitution | To dissolve the purified, concentrated sample in a solvent compatible with the analytical instrument. | Mobile phase of the LC-MS/MS system. |
Challenges in Complex Biological Matrices
The analysis of this compound in complex biological matrices such as plasma, urine, or tissue homogenates presents significant challenges, primarily due to the phenomenon known as the "matrix effect". nih.govnih.gov The matrix effect refers to the alteration of the ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. researchgate.net This can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable quantification of this compound. researchgate.net
Components of biological matrices that are known to cause matrix effects include salts, phospholipids, and endogenous metabolites. researchgate.netresearchgate.net These substances can interfere with the desolvation and ionization of this compound in the ion source of the mass spectrometer. To mitigate these effects, several strategies can be employed. Thorough sample preparation, as discussed in the previous section, is the first line of defense to remove as many interfering components as possible.
Furthermore, the use of a matrix-matched calibration curve, where the calibration standards are prepared in a blank matrix that is similar to the sample, can help to compensate for the matrix effect. nih.gov The most robust approach, however, is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound. An SIL-IS has the same physicochemical properties as the analyte and will co-elute from the chromatography column, experiencing the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect can be effectively normalized, leading to more accurate and precise quantification. When a specific SIL-IS is not available, an analogue internal standard with similar chemical properties can be used as an alternative. nih.govresearchgate.net
| Challenge | Description | Mitigation Strategy |
| Ion Suppression | Co-eluting matrix components reduce the ionization efficiency of this compound, leading to a decreased signal. | Improved sample clean-up, chromatographic separation, use of an internal standard. |
| Ion Enhancement | Co-eluting matrix components increase the ionization efficiency of this compound, leading to an elevated signal. | Improved sample clean-up, chromatographic separation, use of an internal standard. |
| Low Analyte Concentration | The concentration of this compound in the biological sample may be below the detection limit of the instrument. | Sample concentration steps (e.g., SPE, evaporation), use of a more sensitive instrument. |
| Analyte Stability | This compound may degrade during sample collection, storage, or processing. | Proper sample handling and storage conditions (e.g., low temperature, protection from light), addition of stabilizers. |
Future Research Directions and Applications
Elucidation of Additional Biological Activities of Caledonixanthone F
Preliminary studies have primarily evaluated the antifungal properties of this compound. researchgate.netthieme-connect.com However, the broader class of xanthones, isolated from the Calophyllum genus, has demonstrated a wide spectrum of biological effects, including anti-HIV, antimicrobial, and immunomodulatory activities. acs.orgresearchgate.net This suggests that this compound may possess a wider range of bioactivities than currently known.
Future research should systematically screen this compound against a diverse panel of biological targets. This could include assays for:
Antiviral activity: Investigating its efficacy against various viruses, building upon the known anti-HIV activity of related compounds from the Calophyllum genus. acs.org
Antibacterial activity: Testing against a range of pathogenic bacteria, including drug-resistant strains, to explore its potential as a novel antibacterial agent. ucl.ac.uk
Anticancer activity: Evaluating its cytotoxic effects on different cancer cell lines, a property observed in other xanthones. tandfonline.com
Anti-inflammatory activity: Assessing its ability to modulate inflammatory pathways.
Antioxidant properties: Determining its capacity to neutralize free radicals.
Further Investigation of Mechanisms of Action and Specific Molecular Targets
Understanding how this compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic or scientific tool. For the related compound, Caledonixanthone E, studies have suggested that its antifungal activity against Aspergillus fumigatus may involve the inhibition of chitin (B13524) synthesis, a key component of the fungal cell wall. researchgate.net
Future investigations into this compound's mechanism of action could involve:
Target identification studies: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or enzymes that this compound interacts with.
Enzyme inhibition assays: Testing its inhibitory effects on key enzymes involved in microbial pathogenesis or other disease processes. For instance, studies on other xanthones have explored their inhibitory activity against enzymes like α-glucosidase. tandfonline.com
Molecular docking and simulation: Using computational models to predict and analyze the binding of this compound to potential molecular targets. biorxiv.orgresearchgate.net This can provide insights into the specific interactions that drive its biological activity.
Advanced Synthetic Biology and Chemoenzymatic Approaches for Production
Natural product isolation from plant sources can be limited by low yields and environmental variability. thieme-connect.comacs.org Advanced production methods are therefore essential for obtaining larger, more consistent supplies of this compound for research and potential commercialization.
Future research in this area should focus on:
Synthetic Biology: Engineering microorganisms like bacteria or yeast to produce this compound. als-journal.comnih.govnih.gov This involves introducing the biosynthetic pathway for the xanthone (B1684191) core and the specific tailoring enzymes into a host organism.
Chemoenzymatic Synthesis: Combining chemical synthesis steps with enzymatic catalysis to create a more efficient and sustainable production process. This approach can leverage the specificity of enzymes to perform difficult chemical transformations.
Exploration of Structure-Based Drug Design for Novel Therapeutics
The chemical structure of this compound provides a scaffold that can be modified to enhance its biological activity, improve its pharmacokinetic properties, and reduce potential toxicity. washington.eduresearchgate.netnih.gov Structure-based drug design, which utilizes the three-dimensional structure of the target molecule, is a powerful tool for this purpose. wustl.edu
Key areas for exploration include:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues of this compound to understand how different chemical modifications affect its biological activity. This can help identify the key functional groups responsible for its effects.
Computational Modeling: Using the 3D structure of identified molecular targets to design new derivatives of this compound with improved binding affinity and selectivity. washington.edu
Application in Agricultural and Environmental Sciences (e.g., Crop Protection, Biopesticides)
The antifungal properties of xanthones from Calophyllum species suggest their potential application in agriculture as natural alternatives to synthetic fungicides. researchgate.net The development of resistance to existing fungicides is a major challenge in crop protection. researchgate.netcropprotectionnetwork.org
Future research could explore:
Crop Protection: Evaluating the efficacy of this compound in controlling fungal diseases in important agricultural crops. corteva.ussyngenta.com This would involve in vitro and in vivo testing against a range of plant pathogenic fungi.
Biopesticides: Developing formulations of this compound as a biopesticide. ku.ac.keresearchgate.netvdoc.pub This would require studies on its stability, delivery, and environmental fate. The use of natural compounds can offer a more environmentally friendly approach to pest management. vdoc.pub
Development of Robust Analytical Methods for Environmental or Biological Monitoring (excluding human)
To study the environmental fate and distribution of this compound, as well as to monitor its presence in biological systems (excluding humans), robust and sensitive analytical methods are required. nih.goveurachem.org
Future efforts in this area should focus on developing and validating methods such as:
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of this compound in complex mixtures. thieme-connect.com
Mass Spectrometry (MS): For the sensitive and specific detection and identification of the compound. mdpi.com Techniques like LC-MS would be particularly valuable.
Sample Preparation Techniques: Developing efficient extraction and clean-up procedures for different environmental matrices like soil and water. mdpi.comnih.govrsc.orgacademie-sciences.fr
Table 1: Investigated Biological Activities of Xanthones from Calophyllum Species
| Compound/Extract | Biological Activity | Organism/Target | Reference |
|---|---|---|---|
| Caledonixanthone E | Antifungal | Aspergillus fumigatus | researchgate.net |
| This compound | Antifungal | Aspergillus fumigatus, Candida albicans | researchgate.netthieme-connect.com |
| Various Xanthones | Anti-HIV | - | acs.org |
| Various Xanthones | Antimicrobial | - | acs.org |
| Various Xanthones | Immunomodulatory | - | acs.org |
| Compound 5 (a xanthone) | Cytotoxic | - | tandfonline.com |
| Caledonixanthone E | Inhibition of Chitin Synthesis | Aspergillus fumigatus | researchgate.net |
| Caledonixanthone E | Molecular Docking Target | Candida auris proteins | biorxiv.orgresearchgate.net |
Q & A
Q. What synthetic routes are commonly used to produce Caledonixanthone F, and how is structural confirmation achieved?
this compound is synthesized via multi-step organic reactions, including Friedel-Crafts alkylation and cyclization. Key intermediates are purified using column chromatography, and structural confirmation relies on NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For example, ortho-coupled protons and HMBC correlations are critical for resolving substituent positions in xanthone derivatives .
Q. How is purity assessed during this compound synthesis, and what purity thresholds are acceptable for pharmacological studies?
Purity is evaluated using HPLC (>95% peak area) and thin-layer chromatography (TLC). Acceptable thresholds depend on the study type: ≥95% for in vitro assays (e.g., antifungal activity) and ≥98% for mechanistic or structural studies. Residual solvents must comply with ICH guidelines, quantified via gas chromatography (GC) .
Q. Which in vitro assays are standard for evaluating the biological activity of this compound?
Common assays include:
- Antifungal : Minimum inhibitory concentration (MIC) against Aspergillus fumigatus .
- Antiviral : Molecular docking with viral proteases (e.g., SARS-CoV-2 Mpro) using AutoDock 4.2 .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) .
Table 1: Key Analytical Techniques for this compound Characterization
| Technique | Application | Example Data from Studies |
|---|---|---|
| ¹H-NMR | Substituent position analysis | δ 6.85 (s, H-4) |
| HRMS | Molecular formula confirmation | m/z 342.35 [M+H]⁺ |
| HPLC-DAD | Purity assessment | Retention time: 12.3 min |
Advanced Research Questions
Q. How can contradictory reports on this compound’s biological activity be resolved?
Discrepancies often arise from assay variability (e.g., fungal strain differences, incubation time). Researchers should:
Q. What computational strategies predict this compound’s binding affinity to target proteins?
Use molecular dynamics (MD) simulations and free-energy perturbation (FEP) to refine AutoDock predictions. Key steps:
- Prepare protein structures with PDBFixer to resolve missing residues.
- Calculate binding free energy (ΔG) using MM/GBSA in AMBER.
- Cross-validate with experimental IC₅₀ values to improve model accuracy .
Q. Which experimental parameters are critical for optimizing this compound synthesis yield?
Yield depends on:
- Reaction time : Prolonged stirring (>24 hrs) for cyclization steps.
- Catalyst loading : 10 mol% AlCl₃ for Friedel-Crafts reactions.
- Temperature : 80°C for prenylation steps to avoid side products. Statistical optimization (e.g., Box-Behnken design) is recommended to balance factors .
Methodological Guidance
Q. How should researchers design studies to ensure reproducibility of this compound data?
- Experimental documentation : Follow Beilstein Journal guidelines, including raw NMR spectra and HPLC chromatograms in supplementary materials .
- Reagent specificity : Use deuterated solvents (e.g., CDCl₃) for NMR and HPLC-grade solvents for assays.
- Data sharing : Deposit crystallographic data in public repositories (e.g., Cambridge Crystallographic Data Centre) .
Q. What strategies are effective for literature reviews on this compound’s mechanisms?
- Database selection : Prioritize PubMed, Scopus, and specialized repositories (e.g., Natural Products Atlas) over Google Scholar to reduce bias .
- Search terms : Combine "this compound" with filters like "antifungal," "synthesis," or "molecular docking."
- Systematic reviews : Use PRISMA flow diagrams to document study inclusion/exclusion .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
